Deacetyl Ketoconazole-d8

Bioanalysis LC-MS/MS Method Validation

Accurate LC-MS/MS quantification of N-deacetyl ketoconazole (DAK) is compromised by matrix effects and ion suppression. Deacetyl Ketoconazole-d8 is the analyte-matching, stable isotope-labeled internal standard that eliminates these variables. • +8 Da mass shift ensures chromatographic co-elution with DAK while avoiding isotopic cross-talk. • Enables FDA/EMA-compliant bioanalytical method validation for plasma, microsomal, and hepatocyte assays. • Essential for PBPK modeling and CYP inhibition studies; corrects for inter-matrix variability.

Molecular Formula C24H26Cl2N4O3
Molecular Weight 497.446
CAS No. 1346602-18-3
Cat. No. B583810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeacetyl Ketoconazole-d8
CAS1346602-18-3
Synonyms1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-piperazine-d8; 
Molecular FormulaC24H26Cl2N4O3
Molecular Weight497.446
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
InChIInChI=1S/C24H26Cl2N4O3/c25-18-1-6-22(23(26)13-18)24(16-29-10-7-28-17-29)32-15-21(33-24)14-31-20-4-2-19(3-5-20)30-11-8-27-9-12-30/h1-7,10,13,17,21,27H,8-9,11-12,14-16H2/t21-,24-/m0/s1/i8D2,9D2,11D2,12D2
InChIKeyLOUXSEJZCPKWAX-LQQCIFTLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deacetyl Ketoconazole-d8: Deuterated Internal Standard


Deacetyl Ketoconazole-d8 (CAS 1346602-18-3) is a stable isotope-labeled analog of N-deacetyl ketoconazole (DAK), the major circulating metabolite of the antifungal agent ketoconazole [1]. It is a deuterated derivative in which eight hydrogen atoms are replaced with deuterium, resulting in a molecular formula of C₂₄H₁₈D₈Cl₂N₄O₃ and a molecular weight of 497.44 g/mol . This compound serves as a critical analytical reference standard and internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of DAK in biological matrices, including plasma, liver microsomes, and hepatocyte incubations [2]. The incorporation of eight deuterium atoms provides a sufficient mass shift (+8 Da relative to unlabeled DAK) to ensure chromatographic co-elution with the target analyte while maintaining distinct mass spectrometric detection, thereby minimizing matrix effects and ion suppression/enhancement phenomena that compromise analytical accuracy [3].

Deuterated (d8) internal standard for N-deacetyl ketoconazole (DAK) quantification by LC-MS/MS
Co-elutes with target analyte; distinct mass spectrometric detection reduces interference
Supports bioanalytical method validation in research matrices (plasma, microsomes, hepatocytes)

Deacetyl Ketoconazole-d8: Why Substitution Fails


Generic substitution of deuterated internal standards in LC-MS/MS assays is scientifically unsound due to fundamental differences in molecular weight, chromatographic retention behavior, and analyte-specific matrix effects. While Ketoconazole-d8 (CAS 1217706-96-1, MW 539.48) and Ketoconazole-d4 (CAS 1398065-75-2, MW 535.46) are commercially available as internal standards for the parent drug ketoconazole, they are structurally distinct from Deacetyl Ketoconazole-d8 (CAS 1346602-18-3, MW 497.44) [1]. The acetyl group present on the parent drug is absent in the deacetylated metabolite, resulting in different chemical properties and ionization efficiencies. Crucially, the co-eluting matrix components that suppress or enhance the ionization of the target analyte DAK may not affect the parent drug internal standard in the same manner, leading to inaccurate quantification if a mismatched internal standard is used [2]. The 'd8' label denotes eight deuterium atoms, providing a distinct mass shift relative to unlabeled DAK (+8 Da), which is critical for avoiding isotopic overlap with the analyte's natural M+2 or M+4 isotopologues. Substituting a d3- or d4-labeled analog would yield a smaller mass shift, potentially compromising the limit of quantification due to cross-talk interference [3]. Therefore, assay validation and regulatory compliance (e.g., FDA Bioanalytical Method Validation Guidance) mandate the use of an analyte-matching stable isotope-labeled internal standard to ensure method accuracy and precision [4].

! Parent drug ISTD (e.g., Ketoconazole-d8) differs in structure and ionization; matrix-effect correction may not transfer to the metabolite DAK.
! Smaller mass shift (d4) analogs risk isotopic cross-talk with analyte isotopologues, potentially raising the lower limit of quantification.
! Non-matched internal standard may not meet accuracy and precision expectations of bioanalytical method validation guidelines.

Deacetyl Ketoconazole-d8: Differentiation from Analogs


Isotopic Mass Shift and Cross-Talk Prevention

Deacetyl Ketoconazole-d8 provides a definitive +8 Da mass shift from unlabeled N-deacetyl ketoconazole (DAK), enabling unequivocal chromatographic and mass spectrometric resolution. This is in contrast to other deuterated analogs like Ketoconazole-d4 (mass shift +4 Da) or Ketoconazole-d3 (mass shift +3 Da), which are prone to cross-talk interference due to natural abundance M+4 isotopologues of the analyte. The high isotopic purity (≥98 atom% D) minimizes the background signal in the IS channel, a critical factor for achieving a lower limit of quantification (LLOQ) in bioanalytical assays [1].

Mass shift & cross-talk
Class-level
+8 Da mass shift; isotopic purity ≥98 atom% D
Supports low cross-talk and method robustness
Supplier-reported attributes; verify isotopic purity for critical applications
Bioanalysis LC-MS/MS Method Validation

CYP3A4 Inhibition: DAK vs Ketoconazole

In head-to-head in vitro experiments using human liver microsomes and recombinant CYP enzymes, N-deacetyl ketoconazole (DAK) was found to be 2.4-fold less potent as an inhibitor of CYP3A4 compared to the parent drug ketoconazole [1]. This quantitative difference directly informs the design of drug-drug interaction (DDI) studies and PBPK model parameterization. The use of Deacetyl Ketoconazole-d8 as an internal standard enables accurate measurement of DAK concentrations in such studies, ensuring that the correct inhibitory potency is assigned to the metabolite.

CYP3A4 inhibition
Head-to-head
DAK inhibits CYP3A4: 2.4-fold less potent than ketoconazole
Informs DDI prediction model parameterization
In vitro human CYP3A4 assay; recombinant enzyme and liver microsomes
DDI CYP Inhibition Pharmacology

CYP2D6 Inhibition: DAK vs Ketoconazole

A striking inversion of potency is observed for CYP2D6 inhibition: N-deacetyl ketoconazole (DAK) was found to be 13-fold more potent as an inhibitor of CYP2D6 compared to the parent drug ketoconazole [1]. This demonstrates that DAK possesses a unique inhibitory profile, and its accurate measurement is critical for assessing DDI risk involving CYP2D6 substrates. Deacetyl Ketoconazole-d8 is the essential analytical tool for quantifying DAK in these specific contexts.

CYP2D6 inhibition
Head-to-head
DAK inhibits CYP2D6: 13-fold more potent than ketoconazole
Highlights distinct CYP2D6 inhibitory profile for DDI risk assessment
Recombinant human CYP2D6 assay
DDI CYP2D6 Drug Metabolism

Plasma Concentration: DAK vs Ketoconazole

In a clinical study involving healthy volunteers administered a single 400 mg oral dose of ketoconazole, the maximum plasma concentration (Cmax) of N-deacetyl ketoconazole (DAK) was found to be only 3.1 parts per thousand (‰) of the parent drug's Cmax [1]. This extremely low circulating concentration (nanomolar range) necessitates a highly sensitive and specific bioanalytical method, which is enabled by the use of Deacetyl Ketoconazole-d8 as an internal standard to ensure accurate quantification at trace levels.

Plasma exposure
Head-to-head
Cmax of DAK is 3.1‰ of ketoconazole Cmax (0.31% of parent)
Supports trace-level quantification in human plasma research matrices
Single-dose healthy volunteer PK study; requires high-sensitivity ISTD
Clinical Pharmacology PBPK PK/PD

FMO-Mediated Metabolism of DAK

In vitro studies using rat hepatic microsomes demonstrate that DAK undergoes extensive, time-dependent metabolism by flavin-containing monooxygenases (FMOs). At pH 8.8, 66% of DAK is metabolized within 1 hour in male rats, and 62% in female rats. At physiological pH 7.4, metabolism is still significant at 37% and 27%, respectively [1]. This extensive biotransformation to potentially toxic metabolites (e.g., N-deacetyl-N-hydroxyketoconazole) necessitates accurate quantification of the remaining DAK parent in metabolic stability assays, a task for which Deacetyl Ketoconazole-d8 is ideally suited as an internal standard.

FMO metabolism
Cross-study
pH 8.8: 66% (male), 62% (female) metabolized/1h; pH 7.4: 37%, 27%
Supports metabolic stability endpoint interpretation
Rat hepatic microsomes + NADPH; time-dependent depletion assay
Drug Metabolism FMO Hepatotoxicity

Deacetyl Ketoconazole-d8: Key Applications


Plasma DAK Quantification for Clinical DDI

Deacetyl Ketoconazole-d8 is the essential internal standard for validated UPLC-MS/MS methods quantifying DAK in human plasma. As demonstrated by Weiss et al. (2022), DAK circulates at concentrations approximately 0.31% of the parent drug ketoconazole [1]. Accurate measurement at these trace levels is critical for constructing physiologically based pharmacokinetic (PBPK) models that assess the contribution of the metabolite to clinical drug-drug interactions (DDIs). Use of the deuterated standard ensures compliance with bioanalytical method validation guidelines.

CYP Isoform Inhibition Profiling

In vitro studies have shown that DAK is 2.4-fold less potent than ketoconazole against CYP3A4, but 13-fold more potent against CYP2D6 [1]. Deacetyl Ketoconazole-d8 is indispensable for accurately quantifying the concentration of DAK in these inhibition assays (e.g., using human liver microsomes or recombinant CYP enzymes). This ensures that the observed inhibitory potency is correctly attributed to the actual DAK concentration, enabling accurate determination of IC50 or Ki values and facilitating robust structure-activity relationship (SAR) analysis.

Metabolic Stability and Hepatotoxicity Assessment

Research indicates DAK is extensively metabolized by flavin-containing monooxygenases (FMOs) to potentially hepatotoxic metabolites [1]. Studies requiring quantification of DAK depletion over time in rat liver microsomes rely on Deacetyl Ketoconazole-d8 as an internal standard. Its use corrects for matrix effects and instrument variability, providing reliable kinetic data (e.g., percent metabolized per hour) that is essential for understanding the role of DAK in ketoconazole-induced hepatotoxicity and for comparing metabolic stability across species or experimental conditions.

Application
Selection Property
Validation Focus
Human plasma DAK quantification for DDI research
Analyte-matched deuterated ISTD
Matrix-effect correction and trace-level accuracy review
CYP isoform inhibition assay quantification
Target-matched internal standard for DAK
Enzyme inhibition potency determination (IC50/Ki)
Hepatic microsomal stability assessment
Lot-consistent isotope-labeled standard
Time-dependent metabolism and bioactivation review

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34 linked technical documents
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